2-(Pyridin-4-ylthio)nicotinonitrile
Description
Properties
IUPAC Name |
2-pyridin-4-ylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3S/c12-8-9-2-1-5-14-11(9)15-10-3-6-13-7-4-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOQSDWJZAUIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=NC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylthio)nicotinonitrile typically involves the reaction of 4-chloropyridine with 2-mercaptonicotinonitrile. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiol group. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-ylthio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, which are primarily attributed to its structural features. The pyridine and thiol moieties contribute to its pharmacological properties, making it a valuable scaffold for drug development.
Antimicrobial Activity
Nicotinonitriles, including 2-(Pyridin-4-ylthio)nicotinonitrile, have shown significant antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |
Anticancer Activity
Research has identified the potential of nicotinonitrile derivatives as anticancer agents. These compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects through multiple mechanisms.
| Cell Line | IC50 Value (µM) | Mechanism | Reference |
|---|---|---|---|
| NCI-H460 (lung cancer) | 25 ± 2.6 | Aurora kinase inhibition | |
| HL60 (leukemia) | 16 ± 3.0 | EGFR inhibition | |
| A549 (lung cancer) | 30 ± 5.0 | Tubulin polymerization inhibition |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
| Inflammatory Model | Effectiveness | Reference |
|---|---|---|
| Edema model in rats | 60% edema inhibition after 3 hours | |
| Lipopolysaccharide-induced inflammation in mice | Significant reduction in cytokine levels |
Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of nicotinonitrile and evaluated their biological activities. The derivatives showed varying degrees of efficacy against different cancer cell lines, with some exhibiting superior activity compared to established drugs like celecoxib.
- Compound Analysis : The synthesis involved modifying the pyridine ring and evaluating the resultant compounds for their cytotoxicity.
- Findings : Certain derivatives displayed IC50 values lower than those of standard treatments, indicating their potential as lead compounds for further development in oncology.
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships (SAR) of nicotinonitriles have revealed that specific substitutions on the pyridine ring significantly impact biological activity.
- Key Findings : Substituents such as halogens or alkyl groups enhance potency against cancer cell lines while maintaining low toxicity in normal cells.
- Implications : These insights guide the rational design of new derivatives aimed at optimizing therapeutic profiles.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylthio)nicotinonitrile in biological systems is not fully understood. molecular docking studies suggest that it may interact with key cellular signaling pathways by binding to specific enzymes or receptors. For example, it has shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of these pathways .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A simpler analog without the thioether group.
Pyridine-2-thiol: Lacks the nitrile group but contains the thioether functionality.
Furo[2,3-b]pyridine derivatives: Contain a fused pyridine ring system with different substituents.
Uniqueness
2-(Pyridin-4-ylthio)nicotinonitrile is unique due to the combination of the pyridine ring, thioether, and nitrile functionalities. This combination allows for a diverse range of chemical modifications and potential biological activities, making it a valuable compound for further research and development.
Biological Activity
2-(Pyridin-4-ylthio)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound features a pyridine ring substituted with a thiol group and a nitrile group. This structure is crucial for its interaction with biological targets. Various synthetic approaches have been explored to create derivatives of this compound, enhancing its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity against various human cancer cell lines. Its ability to inhibit cell proliferation has been demonstrated through several studies:
- IC50 Values : The compound shows varying IC50 values depending on the type of cancer cell line tested. For instance, it has demonstrated IC50 values of 0.5 µM against MCF-7 (breast cancer) and 5.27 µM against HepG2 (liver cancer) cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.5 |
| HepG2 | 5.27 |
| A-549 (lung) | 0.6 |
| HL60 (leukemia) | 1.06 |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of several kinases, including EGFR and PIM-1, which are crucial in regulating cell growth and survival .
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .
- Survivin Inhibition : It targets survivin, an anti-apoptotic protein overexpressed in many cancers, thereby enhancing the efficacy of chemotherapy agents .
Case Studies
Several studies have highlighted the potential of this compound as an anticancer agent:
- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with caspase activation observed through flow cytometry analysis .
- In Vivo Studies : Animal models have shown that compounds derived from nicotinonitrile scaffolds can significantly reduce tumor size when administered in appropriate doses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(Pyridin-4-ylthio)nicotinonitrile?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions, where a thiol group (e.g., pyridin-4-ylthiol) displaces a leaving group (e.g., chlorine) on a nicotinonitrile scaffold. For example, phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) have been used to activate nitrile precursors for substitution, as demonstrated in the synthesis of structurally similar 2-chloro-6-phenylnicotinonitriles . Acid-catalyzed hydrolysis of nitrile intermediates (e.g., 2-thioalkyl derivatives) may also be adapted, though reaction conditions (temperature, solvent) must be optimized to prevent decomposition .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H and 13C NMR : Critical for confirming the substitution pattern on the pyridine and nitrile moieties. For example, aromatic protons in similar nicotinonitriles appear in the δ 7.35–8.42 ppm range, while nitrile carbons resonate at ~110–120 ppm .
- IR Spectroscopy : The nitrile group exhibits a strong absorption band near 2200–2250 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula, particularly for derivatives with sulfur-containing substituents.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound derivatives?
- Methodology :
- Solvent Selection : Replace hazardous solvents (e.g., benzene) with greener alternatives like ethanol or acetonitrile, as demonstrated in protocols for 2-amino-4,6-diphenylnicotinonitrile synthesis .
- Catalyst Screening : Test Lewis acids (e.g., Fe₃O₄) or ionic liquids to enhance reaction efficiency and reduce side products.
- Temperature Control : Monitor exothermic reactions (e.g., POCl₃ activation) using reflux conditions (e.g., 80–100°C) to balance reactivity and stability .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodology :
- DFT Calculations : Compare computed activation energies for nucleophilic substitution with experimental kinetic data to identify steric/electronic mismatches.
- Isotopic Labeling : Use deuterated pyridin-4-ylthiol to trace reaction pathways and validate mechanistic hypotheses.
- In Situ Spectroscopy : Employ Raman or UV-Vis to monitor intermediate formation under varying conditions (e.g., pH, solvent polarity) .
Q. How do electronic effects of substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Hammett Analysis : Correlate substituent σ values (e.g., electron-withdrawing -CN vs. electron-donating -OCH₃) with reaction rates in Suzuki-Miyaura couplings.
- X-Ray Crystallography : Resolve bond length variations in the pyridine-thioether linkage to assess conjugation effects.
- Cyclic Voltammetry : Measure redox potentials to quantify electron density changes at the nitrile group .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for this compound analogs?
- Methodology :
- Structural Elucidation : Verify purity via HPLC and crystallography to rule out isomer contamination (e.g., regioisomeric thioether products).
- Bioassay Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) across studies. For example, inconsistencies in antimicrobial activity may stem from variations in microbial strains or culture media .
Safety and Handling Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
